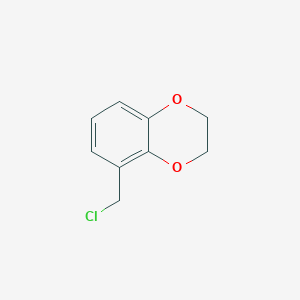

5-(Chloromethyl)-2,3-dihydro-1,4-benzodioxine

Description

Properties

IUPAC Name |

5-(chloromethyl)-2,3-dihydro-1,4-benzodioxine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c10-6-7-2-1-3-8-9(7)12-5-4-11-8/h1-3H,4-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROFHTLXQUSTDLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C=CC=C2O1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Chloromethyl)-2,3-dihydro-1,4-benzodioxine typically involves the chloromethylation of 2,3-dihydro-1,4-benzodioxine. One common method is the reaction of 2,3-dihydro-1,4-benzodioxine with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride . The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic and facilitating the attack by the aromatic pi-electrons.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 5-(Chloromethyl)-2,3-dihydro-1,4-benzodioxine undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and amines.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Major Products Formed:

Substitution: Products include derivatives with various functional groups replacing the chlorine atom.

Oxidation: Products include aldehydes and carboxylic acids.

Reduction: The primary product is the methyl derivative of the original compound.

Scientific Research Applications

5-(Chloromethyl)-2,3-dihydro-1,4-benzodioxine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-2,3-dihydro-1,4-benzodioxine involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biomolecules, potentially altering their function. The benzodioxine ring structure may also interact with specific receptors or enzymes, influencing biological pathways.

Comparison with Similar Compounds

Key Observations :

- Halogen Effects : Bromine substituents increase molecular weight and polarizability compared to chlorine, influencing solubility and intermolecular interactions. The larger atomic radius of Br leads to longer halogen bonds, affecting crystal packing .

- Positional Isomerism: Substitution at the 2-position (vs.

- Alkoxy vs. Alkyl Substituents : Alkoxy groups (e.g., 5-(2-chloroethoxy)) introduce additional oxygen atoms, enhancing hydrogen-bonding capabilities and forming supramolecular networks, whereas alkyl groups prioritize hydrophobic interactions .

Biological Activity

5-(Chloromethyl)-2,3-dihydro-1,4-benzodioxine is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a benzodioxine core with a chloromethyl substituent, which influences its reactivity and interactions with biological systems. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structure:

- Chemical Formula : C₉H₉ClO₂

- Molecular Weight : 188.62 g/mol

- CAS Number : 116939-11-8

The presence of the chloromethyl group enhances its reactivity, allowing it to participate in various chemical reactions such as nucleophilic substitutions and oxidation processes.

The biological activity of this compound can be attributed to its ability to interact with various biomolecules:

- Covalent Bond Formation : The chloromethyl group can form covalent bonds with nucleophilic sites in proteins and nucleic acids, potentially altering their function.

- Receptor Interaction : The benzodioxine structure may bind to specific receptors or enzymes, influencing signaling pathways and biological processes.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties. It has been evaluated against various bacterial strains and fungi, demonstrating significant inhibitory effects. The exact mechanisms are still under investigation but may involve disruption of microbial cell membranes or interference with metabolic pathways.

Anticancer Properties

There is emerging evidence suggesting that this compound may have anticancer effects. Preliminary studies indicate that the compound can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and modulation of cell cycle proteins.

Case Studies

Several case studies highlight the potential applications of this compound in biomedical research:

- Anticancer Research :

- A study involving human breast cancer cell lines demonstrated that treatment with this compound led to reduced cell viability and increased apoptosis markers. The study suggested that the chloromethyl group plays a crucial role in enhancing cytotoxicity against cancer cells.

- Neuroprotective Effects :

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 2,3-Dihydro-1,4-benzodioxine | Lacks chloromethyl group | Limited biological activity |

| 5-(Hydroxymethyl)-2,3-dihydro-1,4-benzodioxine | Hydroxymethyl group instead of chloromethyl | Moderate antimicrobial activity |

| 5-(Bromomethyl)-2,3-dihydro-1,4-benzodioxine | Bromomethyl group provides different reactivity | Potentially similar anticancer properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.